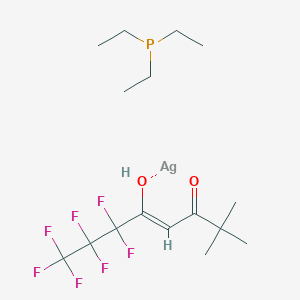

Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

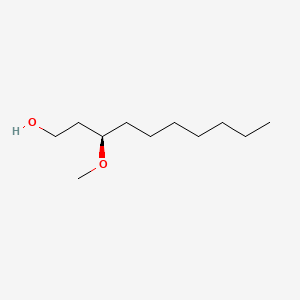

Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) is a yellow low-melting solid . It is also known as Ag(C3F7COCHCOC4H9)P(CH2CH3)3 . It is insoluble in water .

Synthesis Analysis

This compound is used as a precursor for the chemical vapor deposition of silver films . It is also a useful starting material for the atomic layer deposition of silver thin films at growth temperatures of 120-150°C .Molecular Structure Analysis

The molecular formula of this compound is C10H10AgF7O2.C6H15P . It has a molecular weight of 521.20 . The exact mass is 521.061 g/mol .Physical And Chemical Properties Analysis

This compound is a yellow low-melting solid . It has a density of 1.623 g/cm³ . It is insoluble in water .Aplicaciones Científicas De Investigación

Chemical Vapor Deposition (CVD) of Silver Films

Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I): serves as a precursor for the CVD process . This technique is crucial for depositing high-purity silver films on various substrates, which are essential for electronic and optical applications. The compound’s volatility and reactivity allow for controlled deposition of silver layers.

Atomic Layer Deposition (ALD) of Silver Thin Films

This compound, in conjunction with plasma-activated hydrogen, is a valuable material for ALD. It facilitates the growth of ultra-thin silver films at temperatures ranging from 120-150°C , which is significant for fabricating nanoscale devices .

Synthesis of Organometallic Complexes

The compound is used to synthesize organometallic complexes, which are pivotal in the study of coordination chemistry and have applications ranging from catalysis to materials science .

Pharmaceutical Research

In pharmaceutical research, this compound can be utilized as a catalyst or reagent in the synthesis of complex molecules. Its unique properties may aid in the development of new drugs and therapeutic agents .

LED Manufacturing

The organometallic nature of Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) makes it suitable for use in the manufacturing of LEDs. It can be used in processes that require precise control over the deposition of silver-containing compounds .

Material Science Research

This compound is integral in material science research, particularly in the development of new materials with unique electrical, magnetic, or optical properties. Its application in thin film deposition is particularly valuable for creating advanced functional materials .

Safety and Hazards

Propiedades

IUPAC Name |

(Z)-6,6,7,7,8,8,8-heptafluoro-5-hydroxy-2,2-dimethyloct-4-en-3-one;silver;triethylphosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F7O2.C6H15P.Ag/c1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;1-4-7(5-2)6-3;/h4,19H,1-3H3;4-6H2,1-3H3;/b6-4-;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYWZMHJSXPSEI-XFUGJFOESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

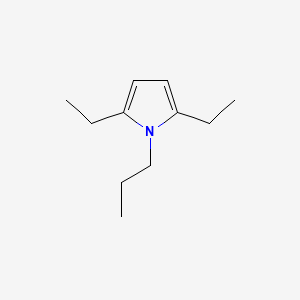

Canonical SMILES |

CCP(CC)CC.CC(C)(C)C(=O)C=C(C(C(C(F)(F)F)(F)F)(F)F)O.[Ag] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCP(CC)CC.CC(C)(C)C(=O)/C=C(/C(C(C(F)(F)F)(F)F)(F)F)\O.[Ag] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26AgF7O2P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) | |

CAS RN |

165461-74-5 |

Source

|

| Record name | Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does the choice of plasma gas influence the growth rate and morphology of silver films deposited using Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) as a precursor in plasma-enhanced ALD?

A: Research indicates that using ammonia (NH3) plasma instead of hydrogen (H2) plasma with the Ag(fod)(PEt3) precursor significantly impacts both the growth rate and morphology of the deposited silver films. [, ] Specifically, the growth rate was observed to be six times higher with NH3 plasma compared to H2 plasma. [] This difference is attributed to the enhanced reactivity of NH3 plasma with the precursor. Additionally, films grown using NH3 plasma exhibited a denser structure with smaller particle sizes compared to the larger, less dense particles observed in films grown using H2 plasma. [] This difference in morphology can be crucial for applications requiring smooth and conductive silver films, such as in microelectronics.

Q2: What are the advantages of using Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) in the context of low-temperature ALD processes for silver thin films?

A: While Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) has been successfully utilized in ALD processes, its relatively low growth rate necessitates higher deposition temperatures to achieve conductive silver films. This limits its applicability in temperature-sensitive substrates. [] Newer alternatives like N-heterocyclic carbene-based silver amide precursors show significantly higher growth rates even at lower temperatures, making them more suitable for a broader range of applications. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B595600.png)

![7-Boc-7-azaspiro[3.5]nonane-2-methanol](/img/structure/B595608.png)

![4,4'-(1,2-Ethenediyl)bis[N,N-diphenylbenzenamine]](/img/structure/B595609.png)